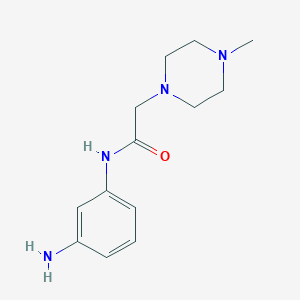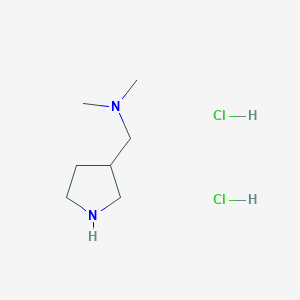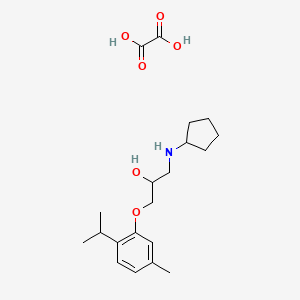
5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as PAC-1, and it has been found to have anticancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has led to the synthesis of various cinnamide derivatives, including compounds with structures related to 5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one. These compounds have been characterized through IR spectra, High-resolution mass spectra, 1H NMR spectra, and 13C NMR spectra. Crystal structures of these compounds were studied using single-crystal X-ray diffraction, revealing complex molecular interactions and infinite X-shaped 1-D polymeric chains structure in some cases. Hirshfeld surface analysis further demonstrated the presence of intermolecular interactions, suggesting their potential for various applications in materials science and pharmacology (Zhong et al., 2018).
Anticonvulsant and Neuroprotective Properties
New kojic acid derivatives, structurally similar to the queried compound, have been synthesized as potential anticonvulsant compounds. Their anticonvulsant activities were examined through maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, indicating that certain compounds exhibit significant anticonvulsant activities without neurotoxicity, highlighting their therapeutic potential against epilepsy and related neurological disorders (Aytemi̇r et al., 2010).
Antimicrobial Activities
Several novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds, bearing structural resemblances to the target molecule, showed good to moderate activities against various test microorganisms. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial strains (Bektaş et al., 2010).
Dopamine Receptor Partial Agonists
Research into the development of G protein-biased dopaminergics has led to the synthesis of compounds with the 1,4-disubstituted aromatic piperazine structure, which have shown high-affinity partial agonism at dopamine D2 receptors. These compounds, including derivatives of the initial chemical structure, have demonstrated potential as novel therapeutics for psychiatric disorders such as schizophrenia (Möller et al., 2017).
Anticonvulsant and Antimicrobial Properties
Further studies on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives have shown promising anticonvulsant and antimicrobial activities. These studies highlight the potential for compounds with this core structure to be developed into new therapeutic agents for treating seizures and infectious diseases (Aytemi̇r et al., 2004).
Eigenschaften
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-30-25-12-6-5-11-23(25)28-15-13-27(14-16-28)19-22-18-24(29)26(20-32-22)31-17-7-10-21-8-3-2-4-9-21/h2-12,18,20H,13-17,19H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVFRZGUNLDUMA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OC/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)
![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)

![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)
![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)

![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)

